1-Allyl-3-(3,5-dichlorophenyl)urea
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Overview
Description
1-Allyl-3-(3,5-dichlorophenyl)urea is an organic compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol . This compound is characterized by the presence of an allyl group attached to a urea moiety, which is further substituted with a 3,5-dichlorophenyl group. It is primarily used in research settings and is known for its unique chemical properties.
Preparation Methods
The synthesis of 1-Allyl-3-(3,5-dichlorophenyl)urea typically involves the reaction of 3,5-dichloroaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3,5-dichloroaniline} + \text{allyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
1-Allyl-3-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-3-(3,5-dichlorophenyl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-Allyl-3-(3,5-dichlorophenyl)urea can be compared with other similar compounds, such as:
- 1-Allyl-3-(2,5-dichlorophenyl)urea
- 1-Allyl-3-(3,4-dichlorophenyl)urea
- 1-Allyl-3-(2,4-dichlorophenyl)urea
These compounds share a similar core structure but differ in the position of the chlorine substituents on the phenyl ring. The unique positioning of the chlorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
126671-11-2 |
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Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H10Cl2N2O/c1-2-3-13-10(15)14-9-5-7(11)4-8(12)6-9/h2,4-6H,1,3H2,(H2,13,14,15) |
InChI Key |
YKCKWOQEAZKDJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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